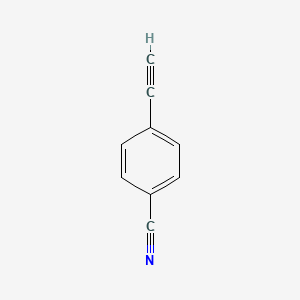

4-Ethynylbenzonitrile

Beschreibung

Significance of the Ethynyl (B1212043) and Nitrile Functional Groups in Organic Chemistry and Materials Science

The ethynyl group (–C≡CH) is a highly reactive functional group characterized by a carbon-carbon triple bond. ontosight.ai This triple bond provides a linear geometry and serves as a site for a variety of chemical transformations, including addition reactions, cycloadditions, and coupling reactions. ontosight.ai In materials science, the rigidity and linearity of the ethynyl group are exploited in the design of conjugated systems with interesting electronic and photophysical properties. aip.org The ability of the ethynyl group to facilitate charge transport and energy transfer makes it a valuable component in the development of organic electronic materials. aip.org

The nitrile group (–C≡N) is another versatile functional group with a carbon-nitrogen triple bond. algoreducation.comteachy.app Its strong electron-withdrawing nature and polarity influence the reactivity of the entire molecule. numberanalytics.comnumberanalytics.com Nitriles are important intermediates in organic synthesis, as they can be converted into a range of other functional groups, such as carboxylic acids, amines, and amides. numberanalytics.comnumberanalytics.com In materials science, the nitrile group is a key component in the production of various polymers, including synthetic rubbers and fibers, valued for their chemical resistance and durability. algoreducation.comnumberanalytics.comslideshare.net

Role as a Key Molecular Building Block and Synthetic Fragment in Complex Molecule Assembly

The dual functionality of 4-Ethynylbenzonitrile makes it a valuable building block for the synthesis of complex organic molecules. chemicalbook.comlookchem.com Its ethynyl group readily participates in well-established coupling reactions, such as the Sonogashira coupling, allowing for the formation of carbon-carbon bonds and the construction of larger, more intricate molecular architectures. vulcanchem.comnih.gov The presence of the nitrile group provides a handle for further functionalization or can be incorporated to modulate the electronic properties of the target molecule. scbt.com

Researchers have utilized this compound in the synthesis of a variety of complex structures, including:

1,2,3-Triazoles: Through [3+2] cycloaddition reactions with azides, this compound is used to form highly substituted triazoles, which are important scaffolds in medicinal chemistry and materials science. researchgate.netrsc.orgrsc.org

Push-Pull Systems: The combination of the electron-donating potential of the ethynyl group (in certain contexts) and the electron-withdrawing nature of the nitrile group allows for the creation of "push-pull" molecules with potential applications in nonlinear optics and organic electronics. nih.gov

Heterocyclic Compounds: It serves as a starting material for the synthesis of various heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals. mdpi.com

Overview of Research Trajectories: From Synthetic Methodologies to Advanced Applications

The research journey of this compound has evolved from initial studies focused on its synthesis and basic reactivity to its current application in the development of advanced materials and biologically active molecules. Early research likely centered on optimizing synthetic routes to the compound itself.

Current research trajectories are increasingly focused on harnessing its unique properties for specific applications:

Materials Science: The linear, rigid structure of this compound makes it an attractive component for liquid crystals and other ordered materials. aip.orgtcichemicals.com Its incorporation into polymers and larger conjugated systems is being explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

Medicinal Chemistry: The ability of this compound to serve as a scaffold for diverse molecular architectures has led to its use in the synthesis of compounds with potential therapeutic applications. vulcanchem.com For instance, derivatives of this compound have been investigated for their interaction with biological targets. vulcanchem.com

Supramolecular Chemistry: The ethynyl group can participate in weak hydrogen bonding interactions, influencing the self-assembly of molecules into well-defined supramolecular structures. acs.org The nitrile group can also engage in intermolecular interactions, further directing the formation of complex assemblies. scbt.com

The study of water complexes with this compound using spectroscopic techniques has provided insights into hydrogen bond formation, a fundamental aspect of its chemical behavior. chemicalbook.comchemsrc.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₅N |

| Molecular Weight | 127.14 g/mol sigmaaldrich.com |

| Melting Point | 156-160 °C chemicalbook.com |

| Density | 1.037 g/mL at 25 °C chemicalbook.com |

| CAS Number | 3032-92-6 sigmaaldrich.com |

Table 2: Key Reactions Involving this compound

| Reaction Type | Reagents/Conditions | Product Type |

| Sonogashira Coupling | Aryl halide, Pd catalyst, Cu catalyst, base | Aryl-substituted alkynes |

| [3+2] Cycloaddition | Azide | 1,2,3-Triazoles researchgate.netrsc.orgrsc.org |

| Hydration | Gold catalyst, methanol/water | 4-Acetylbenzonitrile |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-ethynylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N/c1-2-8-3-5-9(7-10)6-4-8/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGNMUUUMQJXBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404122 | |

| Record name | 4-Ethynylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3032-92-6 | |

| Record name | 4-Ethynylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethynylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis and Precursor Routes

The synthesis of 4-ethynylbenzonitrile can be achieved through several routes, primarily involving the introduction of the ethynyl (B1212043) group onto the benzonitrile (B105546) scaffold or the deprotection of a silylated precursor.

The direct coupling of terminal alkynes with aryl chlorides represents a significant challenge due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. However, advancements in catalyst design have enabled such transformations. General protocols for the palladium-catalyzed Sonogashira-type coupling of aryl chlorides with terminal alkynes have been developed that operate efficiently without a copper co-catalyst, which can sometimes inhibit the reaction by causing alkyne oligomerization organic-chemistry.org.

These reactions typically employ a catalyst system generated from a palladium source like [PdCl₂(CH₃CN)₂] and a bulky, electron-rich phosphine ligand organic-chemistry.org. The choice of ligand is critical for the success of the coupling, particularly with the less reactive aryl chlorides nih.gov. For the synthesis of this compound, this would involve the coupling of 4-chlorobenzonitrile with a suitable acetylene (B1199291) source, such as trimethylsilylacetylene, followed by a deprotection step. The conditions are carefully optimized to favor the cross-coupling product and minimize side reactions organic-chemistry.org.

Table 1: Representative Conditions for Palladium-Catalyzed Coupling of Aryl Chlorides with Alkynes This table presents generalized conditions and may require optimization for specific substrates.

| Parameter | Condition | Reference |

|---|---|---|

| Palladium Source | [PdCl₂(CH₃CN)₂] or Pd₂(dba)₃ | organic-chemistry.orgnih.gov |

| Ligand | Bulky, electron-rich phosphines (e.g., ortho-biphenylphosphanes) | organic-chemistry.org |

| Base | Cs₂CO₃ | organic-chemistry.org |

| Solvent | Acetonitrile | organic-chemistry.org |

| Temperature | 70-90°C | organic-chemistry.org |

| Co-catalyst | Generally copper-free | organic-chemistry.org |

A common and efficient method for preparing this compound is the desilylation of its trimethylsilyl (TMS)-protected precursor, 4-[(trimethylsilyl)ethynyl]benzonitrile rsc.org. The TMS group serves as a protecting group for the terminal alkyne, preventing unwanted side reactions during preceding synthetic steps.

The deprotection is typically accomplished under mild basic conditions. A widely used procedure involves treating 4-[(trimethylsilyl)ethynyl]benzonitrile with potassium carbonate (K₂CO₃) in a mixture of solvents like methanol and tetrahydrofuran (THF) at room temperature rsc.org. The reaction proceeds smoothly to yield the desired terminal alkyne. An alternative method utilizes silver fluoride (AgF) in methanol to efficiently remove the triisopropylsilyl (TIPS) protecting group, a protocol that is also applicable to TMS groups redalyc.org. This route provides high yields of the pure product after simple workup and purification rsc.org.

Table 2: Characterization Data for this compound via Deprotection

| Property | Value | Reference |

|---|---|---|

| Appearance | Off-white solid | redalyc.org |

| Melting Point | 154-155 °C | redalyc.org |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.63 (d, J = 8.4 Hz, 2H), 7.57 (d, J = 8.8 Hz, 2H), 3.31 (s, 1H) | redalyc.org |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 132.8, 132.1, 127.1, 118.4, 112.4, 82.0, 81.7 | redalyc.org |

| Yield | 83% | redalyc.org |

Cross-Coupling Reactions Involving this compound

The terminal alkyne functionality of this compound makes it an excellent substrate for carbon-carbon bond-forming reactions, particularly the Sonogashira cross-coupling reaction.

The Sonogashira reaction is a powerful method for forming a C(sp)-C(sp²) bond by coupling a terminal alkyne with an aryl or vinyl halide wikipedia.org. This reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst, in the presence of a base wikipedia.orgmdpi.com. This compound serves as the terminal alkyne component in these reactions, allowing for the synthesis of a wide range of diarylacetylene derivatives. The reaction is valued for its reliability and tolerance of various functional groups, and it can often be carried out under mild conditions wikipedia.org.

To improve the efficiency, sustainability, and reusability of catalysts for Sonogashira couplings, significant research has focused on developing novel catalyst systems. One such innovation is the creation of copper catalysts anchored on solid supports mdpi.com. An example is a magnetically recoverable platform where copper is immobilized on cysteine-functionalized, polydopamine-coated magnetite particles (Fe₃O₄@PDA-Cys@Cu) mdpi.com.

The thiol group of cysteine acts as a strong anchoring site, leading to a high copper content (18.96%) and exceptional stability mdpi.com. This advanced platform has been shown to effectively catalyze palladium-free Sonogashira coupling reactions between terminal alkynes, such as this compound, and aryl halides under mild conditions mdpi.com. The key advantage of this system is its enhanced catalytic activity and the ability to be easily recovered and reused multiple times, highlighting its potential for sustainable chemical synthesis mdpi.com.

The reactivity of the aryl halide in a Sonogashira coupling is highly dependent on the nature of the halogen. The general order of reactivity for the C-X bond is C-I > C-Br > C-Cl wikipedia.org. Consequently, aryl iodides are the most common substrates, reacting readily under standard Sonogashira conditions mdpi.com. For instance, the Fe₃O₄@PDA-Cys@Cu catalyst system effectively couples various aryl iodides with terminal alkynes mdpi.com.

Aryl bromides are less reactive and often require more forcing conditions or more sophisticated catalyst systems to achieve high yields ucsb.edu. However, developments in ligand design and reaction conditions have expanded the scope to include C-Br bond activation, even at room temperature and in the absence of a copper co-catalyst ucsb.edunih.gov. While the aforementioned copper-anchored platform showed limitations with aryl bromides, other specialized palladium-based systems have proven effective mdpi.comucsb.edu. The selective activation of a C-I bond in the presence of a C-Br bond is also possible by carefully controlling the reaction conditions wikipedia.org.

Sonogashira Coupling Reactions with Aryl Halides

Azide-Alkyne Cycloaddition (Click Chemistry) Applications

The terminal alkyne group of this compound is a perfect handle for participating in azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,2,3-triazole derivatives.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a click reaction, uniting terminal alkynes and organic azides to form 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgbeilstein-journals.org This reaction is known for its reliability, mild reaction conditions, and high yields. beilstein-journals.orgorgsyn.orgyoutube.com The process involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner to yield the triazole product. beilstein-journals.orgorgsyn.org this compound is an excellent substrate for this transformation, leading to a variety of functionalized triazole compounds.

In a notable application, this compound is used in the synthesis of organometallic complexes through a cycloaddition reaction that is analogous to the classic CuAAC. The reaction of a ruthenium azido complex, [Ru]–N₃ (where [Ru] = (η⁵-C₅H₅)(dppe)Ru), with this compound results in a [3+2] cycloaddition product. vnu.edu.vnnih.gov This reaction, typically carried out in benzene (B151609) at 80°C, affords the N(2)-bound 4-(4-cyanophenyl)-1,2,3-triazolate complex, [Ru]N₃C₂H(4-C₆H₄CN), in high yield (89%).

This synthetic method has been extended to other terminal phenylacetylenes, yielding a series of N(2)-bound ruthenium 4-aryl-1,2,3-triazolato complexes. vnu.edu.vnnih.gov These complexes are stable yellow solids and have been characterized by various spectroscopic methods and, in several cases, by single-crystal X-ray diffraction. vnu.edu.vnnih.gov

| Alkyne Reactant | Resulting Ruthenium Complex | Yield | Reference |

|---|---|---|---|

| This compound | [Ru]N₃C₂H(4-C₆H₄CN) | 89% | |

| 4-Ethynylbenzaldehyde | [Ru]N₃C₂H(4-C₆H₄CHO) | Not specified | vnu.edu.vnnih.gov |

| 1-Ethynyl-4-fluorobenzene | [Ru]N₃C₂H(4-C₆H₄F) | Not specified | vnu.edu.vnnih.gov |

| Phenylacetylene | [Ru]N₃C₂H(Ph) | Not specified | vnu.edu.vnnih.gov |

| 4-Ethynyltoluene | [Ru]N₃C₂H(4-C₆H₄CH₃) | Not specified | vnu.edu.vnnih.gov |

The synthesis of 4-(1-Benzyl-1H-1,2,3-Triazol-4-yl)benzonitrile is a direct application of the CuAAC reaction. This involves the reaction of this compound with benzyl azide in the presence of a copper(I) catalyst. While a specific synthesis for this exact compound is not detailed in the provided sources, the reaction is analogous to the well-documented CuAAC synthesis of 1-benzyl-4-phenyl-1,2,3-triazole from phenylacetylene and benzyl azide.

The reaction is typically carried out under mild conditions, often at room temperature, using a copper(I) source like copper(I) iodide (CuI) or generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate. organic-chemistry.org The reaction can be performed in a variety of solvents, including t-butanol/water, methanol, or even under solvent-free conditions. The result is the highly regioselective formation of the 1,4-disubstituted triazole product in good to excellent yields.

This compound can be incorporated into more complex structures that serve as fluorescent labels. A synthetic route to 4,5-bis(arylethynyl)-1,2,3-triazoles involves a multi-step process that utilizes a CuAAC reaction. The synthesis begins with the CuAAC of an azide, such as 2-azidoethylacetate, with 1-iodobuta-1,3-diynes. This step forms a 4-ethynyl-5-iodo-1,2,3-triazole intermediate.

Subsequently, this intermediate undergoes a Sonogashira coupling reaction with various arylacetylenes, which can include this compound, to introduce a second arylethynyl group at the 5-position of the triazole ring. This sequence allows for the creation of a library of triazole-based push-pull chromophores with tunable fluorescent properties, demonstrating the utility of this compound in the synthesis of advanced materials. These compounds have shown low cytotoxicity, making them promising as fluorescent tags for labeling and tracking biomolecules.

Mechanistic Investigations of Interrupted Click Reactions

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," typically proceeds to yield a stable triazole ring. However, under certain conditions, the reaction can be "interrupted" at an intermediate stage, leading to products other than the expected triazole. While specific mechanistic studies on interrupted click reactions involving this compound are not extensively documented in publicly available research, the mechanism can be inferred from studies on related electron-deficient alkynes.

The CuAAC reaction is understood to proceed through a stepwise mechanism rather than a concerted one, a transformation that significantly lowers the activation barrier. The catalytic cycle is initiated by the formation of a copper-acetylide species. For an electron-deficient alkyne like this compound, the electron-withdrawing nature of the cyano group influences the stability and reactivity of the intermediates.

In a typical CuAAC reaction, the copper acetylide intermediate would react with an azide to form a six-membered copper-containing ring, which then rearranges to a five-membered triazolyl-copper intermediate before protonolysis yields the final triazole product. An "interrupted" click reaction could occur if a competing reaction pathway intercepts one of these intermediates. For instance, if a nucleophile is present, it could potentially react with the copper acetylide or a subsequent intermediate before the cycloaddition is complete. The specific conditions, such as the nature of the solvent, ligands on the copper catalyst, and the presence of other reactive species, would play a crucial role in determining whether the reaction proceeds to the expected triazole or is diverted to an alternative product.

Key Mechanistic Steps in CuAAC relevant to potential interruption:

| Step | Description | Potential for Interruption |

| 1. Copper-Acetylide Formation | The terminal alkyne reacts with a Cu(I) catalyst to form a copper acetylide intermediate. | The reactivity of this intermediate can be modulated by the electronic properties of the alkyne. |

| 2. Coordination of Azide | The azide coordinates to the copper center of the acetylide complex. | The geometry and electronics of this complex are crucial for the subsequent steps. |

| 3. Cyclization | An intramolecular nucleophilic attack of the terminal nitrogen of the azide onto the internal carbon of the alkyne. | This step leads to a six-membered cupracycle intermediate. Alternative reaction pathways could compete at this stage. |

| 4. Ring Contraction & Isomerization | The six-membered ring rearranges to a more stable five-membered triazolyl-copper species. | The stability of this intermediate can influence the overall reaction outcome. |

| 5. Protonolysis | The triazolyl-copper intermediate is protonated to release the triazole product and regenerate the catalyst. | If protonolysis is slow or if other electrophiles are present, the intermediate could be trapped. |

Other Significant Reactions and Transformations

Electrophilic Aromatic Substitutions and Selectivity

The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions. The regioselectivity of these substitutions is dictated by the electronic properties of the two substituents: the ethynyl group and the cyano group.

The cyano group (-CN) is a strong electron-withdrawing group due to both the inductive effect of the electronegative nitrogen atom and the resonance effect, which delocalizes electron density from the ring onto the nitrile. This deactivates the aromatic ring towards electrophilic attack, making the reaction slower than that of benzene. The cyano group is a meta-director.

The ethynyl group (-C≡CH) is generally considered to be a weakly deactivating group. It is more electronegative than an alkyl group but less deactivating than a nitro or cyano group. Its directing effect is somewhat ambiguous and can be influenced by the reaction conditions and the nature of the electrophile. However, it is often considered to be an ortho, para-director, albeit a deactivating one.

When both groups are present on the ring, the directing effects are competitive. The cyano group, being a strong deactivator, will direct incoming electrophiles to the positions meta to it (the two carbons adjacent to the ethynyl group). The ethynyl group will direct to the positions ortho to it (the two carbons adjacent to the cyano group) and para to it (which is occupied by the cyano group).

Given the strong deactivating and meta-directing nature of the cyano group, it is expected that electrophilic aromatic substitution on this compound will be challenging and will primarily yield the product substituted at the position meta to the cyano group and ortho to the ethynyl group.

Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound:

| Electrophilic Reaction | Expected Major Product | Rationale |

| Halogenation (e.g., Br₂/FeBr₃) | 3-Bromo-4-ethynylbenzonitrile | The strong meta-directing effect of the cyano group dominates. |

| Nitration (HNO₃/H₂SO₄) | 4-Ethynyl-3-nitrobenzonitrile | The strong meta-directing effect of the cyano group dominates. |

| Friedel-Crafts Acylation | Reaction is unlikely to proceed | The ring is strongly deactivated by the cyano group, making it unreactive towards Friedel-Crafts conditions. |

| Friedel-Crafts Alkylation | Reaction is unlikely to proceed | The ring is strongly deactivated, and the catalyst can coordinate with the nitrile group. |

Radical Addition Reactions to the Ethynyl Moiety

The carbon-carbon triple bond of the ethynyl group is susceptible to radical addition reactions. chemistrysteps.com These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. chemistrysteps.com The regioselectivity of the addition is often anti-Markovnikov, meaning the radical species adds to the terminal carbon of the alkyne. acsgcipr.org

A common example is the radical addition of thiols (thiol-yne reaction). acsgcipr.orgwikipedia.org In the presence of a radical initiator (e.g., AIBN) or upon photochemical initiation, a thiyl radical (RS•) is generated. wikipedia.org This radical adds to the terminal carbon of the ethynyl group of this compound, forming a more stable vinyl radical intermediate with the radical on the internal carbon. This intermediate then abstracts a hydrogen atom from another thiol molecule to yield the vinyl sulfide product and regenerate the thiyl radical, continuing the chain reaction. wikipedia.org

General Mechanism of Radical Thiol Addition:

Initiation: A radical initiator generates a thiyl radical from a thiol.

Propagation Step 1: The thiyl radical adds to the terminal carbon of the alkyne, forming a vinyl radical.

Propagation Step 2: The vinyl radical abstracts a hydrogen from another thiol molecule, forming the product and a new thiyl radical.

The reaction can potentially proceed with the addition of a second thiol molecule to the remaining double bond, leading to a dithioether product, particularly if an excess of the thiol is used.

Cyclization Reactions Involving the Ethynyl Group

The ethynyl group of this compound is a versatile handle for constructing cyclic and polycyclic systems through various cyclization reactions. These reactions can be catalyzed by transition metals such as gold or palladium.

Gold-Catalyzed Cyclizations: Gold(I) catalysts are known to be highly carbophilic and can activate the alkyne towards nucleophilic attack. Intramolecular cyclizations can occur if a suitable nucleophile is present elsewhere in the molecule or in a reaction partner. For instance, a molecule containing both the this compound moiety and a tethered nucleophile (e.g., an alcohol, amine, or carboxylic acid) could undergo gold-catalyzed cyclization to form a heterocyclic ring. The regioselectivity of the cyclization (e.g., exo vs. endo) would depend on the nature of the nucleophile and the length of the tether.

Palladium-Catalyzed Cyclizations: Palladium catalysts are widely used in cross-coupling and cyclization reactions. For example, a Sonogashira coupling of this compound with an ortho-functionalized aryl halide could be followed by an in-situ palladium-catalyzed intramolecular cyclization to generate fused heterocyclic systems.

Hydration of the Ethynyl Group in Synthetic Pathways

The hydration of the ethynyl group in this compound provides a synthetic route to 4-acetylbenzonitrile. This reaction involves the addition of water across the triple bond and typically follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon. chemistrysteps.comlibretexts.org The initial product is an enol, which rapidly tautomerizes to the more stable ketone. libretexts.org

This transformation is commonly carried out using a mercury(II) salt (e.g., HgSO₄) in aqueous sulfuric acid. chemistrysteps.comlibretexts.orgkhanacademy.org The mercury(II) ion acts as a Lewis acid catalyst, activating the alkyne towards nucleophilic attack by water. libretexts.org

Mechanism of Mercury-Catalyzed Hydration:

Electrophilic addition of Hg²⁺: The mercuric ion adds to the alkyne to form a vinyl cation intermediate.

Nucleophilic attack by water: A water molecule attacks the more substituted carbon of the vinyl cation.

Deprotonation: A proton is removed from the oxonium ion to yield a mercury-containing enol.

Protonolysis: The mercury is replaced by a proton under the acidic conditions.

Tautomerization: The resulting enol rapidly isomerizes to the final ketone product, 4-acetylbenzonitrile.

This reaction provides a straightforward method to convert the ethynyl functionality into a methyl ketone group, which can then be used in a variety of other chemical transformations.

Supramolecular Chemistry and Coordination Compounds

Hydrogen Bond Formation in Multifunctional Molecules

Research has shown that the nitrile group (C≡N) is the most potent hydrogen bond acceptor site in the molecule. lookchem.com Spectroscopic investigations of 4EBzN-water clusters have revealed that water molecules preferentially bind to the nitrogen atom of the nitrile group. This suggests that in the solid state, the most likely primary intermolecular interaction would be the formation of C-H...N≡C hydrogen bonds. In this arrangement, the acidic acetylenic proton (C≡C-H) of one molecule would interact with the nitrogen lone pair of the nitrile group of a neighboring molecule. Aromatic C-H bonds could also act as weaker hydrogen bond donors to the nitrile nitrogen.

Table 1: Hydrogen Bonding Propensity in 4-Ethynylbenzonitrile

| Functional Group | Role in Hydrogen Bonding | Relative Strength |

|---|---|---|

| Ethynyl (B1212043) (C≡C-H) | Donor | Strongest C-H donor |

| Nitrile (C≡N) | Acceptor | Strongest acceptor site lookchem.com |

| Aromatic (Ar-H) | Donor | Weaker donor |

| Acetylenic π-system | Acceptor | Weaker acceptor site lookchem.com |

This table is generated based on inferential data from spectroscopic studies of this compound-water complexes.

The directional and linear nature of the C-H...N≡C hydrogen bond is a powerful tool in crystal engineering for the construction of extended supramolecular architectures. The linearity of the ethynyl group and the directional lone pair of the nitrile group favor the formation of one-dimensional linear chains.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The rigid, linear structure of the ethynylbenzonitrile moiety can be incorporated into larger, more complex ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers. A prominent example is the use of 1,3,5-Tris(this compound)benzene as a tritopic ligand.

The ligand 1,3,5-Tris(this compound)benzene can be synthesized through multiple Sonogashira cross-coupling reactions. tcichemicals.comcam.ac.uk This C3-symmetric ligand has three peripheral nitrile groups that can coordinate to metal centers, making it an excellent candidate for the construction of two- and three-dimensional coordination networks.

A well-studied example is the coordination compound formed between 1,3,5-Tris(this compound)benzene and silver triflate (AgOTf). nih.gov The synthesis involves the reaction of the ligand with the silver salt, leading to the formation of a crystalline material where the silver ions are coordinated to the nitrile groups of the ligand.

The coordination of the nitrile groups of 1,3,5-Tris(this compound)benzene with silver(I) ions results in the formation of a robust three-dimensional network. This network is characterized by the presence of large, well-defined channels, giving rise to a porous structure. nih.gov

Specifically, the complex formed with silver triflate, with the formula [1,3,5-Tris(this compound)benzene]·AgO3SCF3, crystallizes to form a structure with pseudohexagonal channels with dimensions of approximately 15 Å × 22 Å. nih.gov These channels are capable of hosting guest molecules, such as benzene (B151609), which are often present during the crystallization process. nih.gov

The formation of these porous coordination networks is guided by several key design principles. The rigidity and defined geometry of the 1,3,5-Tris(this compound)benzene ligand are crucial. The C3 symmetry of the ligand directs the formation of a network with specific topological features. The coordination preference of the metal ion also plays a significant role in determining the final structure.

A key feature of the network formed with silver triflate is its remarkable stability and porosity, even after the removal of the guest molecules. nih.gov This results in an "apohost" that can selectively re-absorb other guest molecules. Studies have shown that this framework can be evacuated and re-filled with various aromatic molecules, demonstrating the robustness of the coordination network. nih.gov The retention of the crystalline framework upon guest exchange highlights a fundamental design principle in the creation of functional porous materials. The original three-dimensional network, which is of the ThSi2-type, is largely preserved throughout these processes. nih.gov

Table 2: Properties of the [1,3,5-Tris(this compound)benzene]·AgOTf Coordination Polymer

| Property | Description | Reference |

|---|---|---|

| Ligand | 1,3,5-Tris(this compound)benzene | nih.gov |

| Metal Salt | Silver Triflate (AgOTf) | nih.gov |

| Network Topology | Three-dimensional ThSi2-type | nih.gov |

| Channel Dimensions | Approx. 15 Å × 22 Å | nih.gov |

| Guest Molecules | Can host aromatic molecules (e.g., benzene) | nih.gov |

Dynamic Behavior and Phase Transitions

Metal-organic frameworks constructed with ligands derived from this compound have been shown to exhibit fascinating dynamic behaviors, including phase transitions between crystalline, liquid, and glassy states.

A notable example is a three-dimensional metal-organic framework, [Ag(pL2)(CF3SO3)], where the ligand pL2 is 1,3,5-tris(this compound)benzene. This material demonstrates distinct thermal behaviors. Upon heating, the guest-free crystalline form of this MOF undergoes a melting transition at 271 °C. The resulting liquid state can then be cooled to form a stable, amorphous glassy state, a process known as vitrification. This behavior is significant as most MOFs decompose at high temperatures rather than melting, and the ability to form a MOF-glass opens possibilities for new processable, non-crystalline materials with retained coordination structures.

| Compound | Ligand (pL2) | Transition | Temperature (°C) |

|---|---|---|---|

| [Ag(pL2)(CF3SO3)] (guest-free) | 1,3,5-tris(this compound)benzene | Crystal Melting | 271 |

| Melted [Ag(pL2)(CF3SO3)] | 1,3,5-tris(this compound)benzene | Vitrification (on cooling) | Below 271 |

Beyond thermal methods, the transition from a crystalline to a glassy state in the [Ag(pL2)(CF3SO3)] MOF can also be induced mechanically. The application of physical stress through manual grinding can transform the crystalline solid into an amorphous, glassy material at room temperature. This process, known as a mechanically induced crystal-glass transformation, provides an alternative, energy-efficient pathway to creating amorphous MOF materials without the need for high temperatures. The resulting glassy state retains the three-dimensional networked structure of the original crystal. This mechanically induced glass exhibits different properties from its crystalline counterpart, such as a low uptake of CO2 but a strong affinity for benzene and water vapors.

Functionalization of MOFs

The inherent chemical features of this compound—a rigid phenyl ring, a terminal alkyne, and a coordinating nitrile group—make it a versatile component for the functionalization of MOFs. It can be incorporated into larger, more complex ligands to introduce specific properties and structural motifs into the resulting frameworks.

This compound serves as an exemplary building block for creating elongated spacer units that feature functional pendant groups. The ethynylphenyl portion of the molecule acts as a rigid, linear spacer, which is crucial for building porous frameworks with well-defined geometries. The nitrile (-CN) group acts as a pendant functional group that can coordinate to metal centers.

| Building Block | Role | Resulting Ligand | Function in MOF |

|---|---|---|---|

| This compound | Functional Spacer Unit | 1,3,5-tris(this compound)benzene | Forms a 3D network with trigonal geometry and pendant nitrile coordination sites. |

A significant area in materials science is the creation of chiral porous solids, which have applications in enantioselective separations and asymmetric catalysis. One established strategy for this is the use of achiral building blocks, which self-assemble into a chiral structure, often under the influence of a chiral directing agent or through spontaneous resolution. nih.govfrontiersin.org In principle, achiral ligands containing this compound could be employed for this purpose, where the rigid and directional nature of the unit could favor the formation of helical or other chiral motifs. However, within the scope of the available research, no specific examples of chiral porous solids synthesized using this compound as the primary achiral precursor have been documented.

Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) represent a class of porous crystalline polymers constructed from organic building blocks linked by strong covalent bonds. Their ordered structures and tunable functionalities make them promising materials in various fields, including supramolecular chemistry. The introduction of specific functional groups, such as the nitrile group in this compound, can impart unique properties to these frameworks, enabling applications in catalysis, separation, and sensing.

Post-Synthetic Functionalization of Imine-Based COFs with this compound

Post-synthetic modification (PSM) is a powerful strategy for introducing functional groups into COFs after the framework has been constructed. This approach is particularly advantageous for incorporating functionalities that might not be stable under the conditions of COF synthesis. For imine-based COFs, which are one of the most widely studied classes of COFs, PSM can be achieved by utilizing reactive handles pre-installed into the COF structure.

While direct post-synthetic modification of an imine-based COF with this compound has not been extensively detailed in the reviewed literature, the principles of click chemistry provide a viable pathway for such a functionalization. An alkyne-tagged COF, for instance, could be synthesized and subsequently reacted with an azide-modified benzonitrile (B105546) derivative. Conversely, and more relevant to the specific use of this compound, an azide-functionalized imine-based COF could be prepared first. This framework would then serve as a scaffold for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction with this compound. This reaction is known for its high efficiency and specificity, which would allow for the covalent attachment of the benzonitrile moiety to the COF backbone while preserving the crystalline and porous nature of the framework. nih.gov The ethynyl group of this compound is a key reactive site for this type of transformation.

The successful functionalization can be confirmed through various characterization techniques. Solid-state 13C NMR and FT-IR spectroscopy would show the appearance of new signals corresponding to the benzonitrile group and the newly formed triazole ring from the click reaction. Porosity measurements, such as Brunauer-Emmett-Teller (BET) surface area analysis, would be expected to show a decrease in surface area and pore volume upon the introduction of the new functional group within the pores of the COF.

Modulation of π-Conjugation and Electron Delocalization in COF Skeletons

The introduction of this compound into a COF skeleton can significantly modulate the electronic properties of the material, primarily through its influence on π-conjugation and electron delocalization. The benzonitrile group is electron-withdrawing, while the ethynyl group can participate in and extend the π-conjugated system of the COF.

Computational and experimental studies on COFs with extended π-systems have demonstrated that such modifications lead to more efficient photoinduced charge separation and transfer. nih.gov For instance, a COF with an acetylene (B1199291) (ethynyl) framework (AC-COF) has been shown to have a narrower optical bandgap compared to a similar COF with a biphenyl (B1667301) framework (BPh-COF). nih.gov This difference in electronic properties translates to enhanced performance in applications like photocatalysis.

The attachment of the this compound moiety via a triazole linkage, as formed through a click reaction, would introduce both the extended conjugation of the phenyl and ethynyl groups and the electronic influence of the nitrile group. This can create donor-acceptor-type structures within the COF, which are known to facilitate charge separation and transport. rsc.org The modulation of the electronic structure can be probed by techniques such as UV-visible diffuse reflectance spectroscopy, which would reveal shifts in the absorption bands, and theoretical calculations can provide insights into the changes in the electronic band structure.

Application in Solid-Phase Microextraction (SPME) Coatings

The unique properties of functionalized COFs make them excellent candidates for use as coatings in solid-phase microextraction (SPME), a solvent-free sample preparation technique. The high surface area, tunable porosity, and chemical functionality of COFs can lead to high extraction efficiency and selectivity for target analytes.

A mesoporous benzonitrile-functionalized COF, designated as TpBD-CN-COF, has been successfully synthesized and applied as an SPME fiber coating for the extraction of hydroxyphenyl esters. nih.gov Although this specific COF was synthesized from nitrile-containing monomers rather than through post-synthetic modification with this compound, its performance highlights the significant potential of benzonitrile-functionalized COFs in this application. The TpBD-CN-COF was synthesized from 1,3,5-triformylphloroglucinol (Tp) and 2,5-diaminobenzonitrile (B76791) (BD-CN). nih.gov

The TpBD-CN-COF coating exhibited high chemical and thermal stability, which are crucial for a durable SPME fiber. nih.gov The presence of the benzonitrile group, along with the inherent porosity of the COF, resulted in excellent extraction performance for hydroxyphenyl esters, with an enrichment factor twice as high as that of the non-functionalized counterpart (TpBD-COF). nih.gov The enhanced extraction efficiency is attributed to the specific interactions, such as π-π and dipole-dipole interactions, between the benzonitrile groups of the COF and the target analytes.

The analytical performance of the TpBD-CN-COF coated SPME fiber was systematically evaluated, demonstrating its practical utility.

| Parameter | Value |

| Linear Range | 0.06–500 μg L-1 |

| Limits of Detection (LOD) | 0.003–0.042 μg L-1 |

| Intra-day Relative Standard Deviation (RSD) | < 8.06% |

| Inter-day RSD | < 7.8% |

| Fiber-to-fiber RSD | < 8.6% |

| Recoveries in environmental water and cosmetic samples | 85.14–107.67% |

These results underscore the effectiveness of benzonitrile-functionalized COFs as a highly stable and efficient coating material for SPME, offering wide linear ranges, low detection limits, and good reproducibility for the analysis of trace organic compounds in complex samples. nih.gov

Applications in Materials Science and Engineering

Organic Semiconductors and Photovoltaic Materials

Organic semiconductors are a class of materials that leverage carbon-based molecules and polymers for electronic applications. The π-conjugated system inherent in 4-Ethynylbenzonitrile makes it an attractive component for designing these materials, which are crucial for devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Exploration of Derivatives like 4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]benzonitrile

While extensive research on the specific derivative 4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]benzonitrile is not widely detailed in available literature, its molecular structure suggests significant potential for use in organic electronics. The core this compound unit provides a rigid, electron-accepting foundation. The addition of a difluorophenyl group can enhance the electron-accepting nature and improve the ambient stability of the semiconductor. The ethenyl (vinyl) group offers a site for further polymerization or molecular modification, allowing for the creation of larger, more complex semiconducting systems.

Development of Ethynylated-Thiourea Derivatives as Organic Semiconductors

A significant area of development involves the synthesis of ethynylated-thiourea derivatives using this compound as a key precursor. researchgate.net These molecules are often designed with a donor-π-acceptor (D-π-A) architecture, which is highly effective for organic semiconductor materials. researchgate.net In this framework, an electron-donating group is linked via a π-conjugated bridge (the ethynyl (B1212043) portion) to an electron-accepting group. This structure facilitates intramolecular charge transfer, a critical property for semiconductor function.

Hybrid molecular systems combining acetylide and thiourea (B124793) moieties exhibit a broad range of electronic properties due to electron delocalization across their extended, rigid π-orbital systems. researchgate.net Researchers have successfully designed and synthesized various ethynylated-thiourea derivatives, such as 4-ethylbenzoyl-3-(this compound-phenyl)-thiourea and 4-methylbenzoyl-3-(this compound-phenyl)-thiourea, for use as organic semiconductors. researchgate.net The specific electron-donating groups attached to the thiourea framework can be altered to fine-tune the electronic properties and stabilize the electron conjugation within the D-π-A system. researchgate.net

Gas Sensing Technologies

The semiconductor properties of this compound derivatives are directly leveraged in the field of gas sensing. These materials can be used to create chemiresistive sensors, which operate by detecting changes in electrical resistance upon exposure to a target analyte gas.

Design and Synthesis of this compound-Derived Thiourea Frameworks for CO2 Detection

Thiourea derivatives of this compound have been specifically designed and synthesized as active materials for the detection of carbon dioxide (CO2). researchgate.net One such compound, 4-ethylbenzoyl-3-(this compound-phenyl)-thiourea (CYT-1), was created to act as a CO2 sensing layer. usm.my The unique molecular characteristics of these thiourea derivatives, particularly the presence of amide-carbonyl (–NH-C=O) groups, provide active sites for interaction with CO2 molecules. researchgate.netusm.my

The sensing mechanism involves an interaction between the CO2 gas and the sensor material, which is enhanced in the presence of humidity. researchgate.net In a humid environment, CO2 and water vapor can react to form bicarbonate ions (HCO3⁻). researchgate.net These ions then interact with the sensor's active sites, causing a change in the material's resistivity. researchgate.net The strength of this interaction, and thus the sensitivity of the sensor, can be modulated by changing the electron-donating groups on the thiourea framework. researchgate.net Computational studies using Density Functional Theory (DFT) have been employed to model and confirm the detection mechanism. researchgate.net

Resistive-Type Gas Sensor Fabrication and Performance Evaluation

The fabrication of gas sensors using these materials is a straightforward process. usm.my A solution of the synthesized thiourea derivative is drop-coated onto interdigitated electrodes (IDEs) to form the sensing layer. researchgate.netusm.my The performance of these resistive-type sensors is then evaluated by measuring the change in electrical resistance before and after exposure to CO2 at various concentrations, typically at room temperature. usm.my

Key performance metrics for these sensors include sensitivity, response time, and recovery time. nih.gov Sensors based on this compound derivatives have demonstrated notable performance in detecting CO2 across a range of concentrations from 10 to 1000 ppm. usm.myresearchgate.net

Table 1: Performance of a CO2 Gas Sensor Based on 4-ethylbenzoyl-3-(this compound-phenyl)-thiourea (CYT-1)

| Performance Metric | Value | Source(s) |

| Target Gas | Carbon Dioxide (CO2) | usm.my |

| Concentration Range | 10–1000 ppm | usm.myresearchgate.net |

| Operating Temperature | Room Temperature | usm.my |

| Response Time | Approx. 1 minute (60 s) | researchgate.netresearchgate.net |

| Recovery Time | Approx. 3 minutes (180 s) | researchgate.netresearchgate.net |

| Sensitivity Linearity (R²) | 0.9873 | researchgate.net |

Photocatalysis and Photoinduced Processes

While the direct application of this compound as a primary photocatalyst is not extensively documented in the analyzed research, its constituent functional groups are highly relevant in the field of photoinduced processes. The combination of the electron-withdrawing nitrile group and the π-conjugated ethynyl linker provides a molecular scaffold that can be incorporated into larger systems designed for photocatalysis. These features can facilitate photoinduced electron transfer or energy transfer, which are fundamental processes in photocatalytic reactions.

Enhanced Photocatalytic Hydrogen Production in COFs

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures that have shown great promise as photocatalysts for converting solar energy into chemical energy, such as through hydrogen evolution from water. nih.govrsc.org The performance of these materials is highly dependent on the chemical nature of their building blocks.

The integration of monomers like this compound into COF structures is a key strategy for enhancing their photocatalytic efficiency. The electron-withdrawing nature of the benzonitrile (B105546) group can facilitate the separation of photogenerated electron-hole pairs, a critical step in photocatalysis. Furthermore, the ethynyl group provides a rigid and linear linker, contributing to the formation of a well-defined, porous, and highly conjugated framework. This extended π-conjugation enhances visible light absorption and improves charge carrier mobility within the material. nih.gov Research into various COFs has demonstrated that tuning the electronic properties of the framework, often by creating donor-acceptor (D-A) configurations, is crucial for optimizing hydrogen evolution rates (HER). nih.govresearchgate.net While specific HER data for COFs made directly from this compound are not detailed in the provided context, the principles governing similar systems suggest its utility. For instance, different COF structures have shown a wide range of efficiencies, as highlighted in the table below.

Table 1: Comparison of Hydrogen Evolution Rates in Various Covalent Organic Frameworks

| COF Material | Hydrogen Evolution Rate (μmol g⁻¹ h⁻¹) | Conditions |

|---|---|---|

| COF-960-5 | 678 | Visible light irradiation |

This table illustrates the performance of a specific Covalent Organic Framework, highlighting how structural modifications, such as those potentially introduced by monomers like this compound, can influence photocatalytic activity. Data derived from a study on partially H-bonded COFs. rsc.org

Role in Photoinduced Charge Transfer Mechanisms

Photoinduced charge transfer (ICT) is a fundamental process in photochemistry and is central to the function of many biological and material systems, from photosynthesis to organic electronics. ias.ac.in This process typically occurs in molecules that contain both an electron-donating and an electron-accepting group. Upon absorption of light, an electron is transferred from the donor to the acceptor, creating a charge-separated state. ias.ac.in

The benzonitrile moiety, as present in this compound, is a well-known electron acceptor. In donor-acceptor systems, this group plays a crucial role in facilitating ICT. nih.gov A classic example studied extensively is 4-(dimethylamino)benzonitrile (DMABN), where the dimethylamino group acts as the electron donor and the benzonitrile group as the acceptor. nih.govnih.gov Upon photoexcitation, DMABN can form a twisted intramolecular charge-transfer (TICT) state, where the donor group twists relative to the acceptor plane, leading to a highly polar excited state that emits fluorescence at a longer wavelength. nih.gov

While this compound itself lacks a strong donor group, its benzonitrile component is fundamental to this mechanism. It can be incorporated as the acceptor unit in more complex molecular designs to engineer specific ICT properties. fishersci.com The efficiency and dynamics of this charge transfer are sensitive to the molecular environment, including solvent polarity and the presence of other chemical species like acids, which can protonate the donor group and hinder the charge transfer process. ias.ac.in

Table 2: Key Parameters in the ICT Reaction of DMABN in Acetonitrile

| Parameter | Value |

|---|---|

| Forward ICT Activation Barrier (Ea) | 5 kJ/mol |

| Backward ICT Activation Barrier (Ed) | 32 kJ/mol |

| ICT Reaction Enthalpy (ΔH) | -27 kJ/mol |

| ICT Reaction Entropy (ΔS) | -38 J/(mol K) |

| ICT Reaction Time (25 °C) | 4.1 ps |

This table presents kinetic and thermodynamic data for the well-studied intramolecular charge transfer in 4-(dimethylamino)benzonitrile (DMABN), a molecule where the benzonitrile moiety acts as the electron acceptor, illustrating the fundamental principles relevant to this compound's potential role in similar systems. nih.gov

Activation of Inert Chemical Bonds under Photocatalytic Conditions

Photoredox catalysis has emerged as a powerful strategy in synthetic chemistry for the activation of inert chemical bonds, such as C–H bonds, under mild conditions using visible light. rsc.orgfrontiersin.orgnih.gov This approach avoids the need for harsh reagents and pre-functionalized starting materials, offering a greener and more efficient synthetic route. frontiersin.orgfrontiersin.org

The process typically involves a photocatalyst that, upon light absorption, enters an excited state with enhanced reactivity. rsc.org This excited catalyst can then engage in single electron transfer (SET) with a substrate to generate highly reactive radical intermediates, which can then proceed to functionalize otherwise inert bonds. rsc.orgnih.gov Organic molecules, including cyanoarenes (aromatic compounds containing a nitrile group), are known to act as effective organic photocatalysts. rsc.org

The electronic properties of this compound, specifically the electron-withdrawing nitrile group, make it a candidate for incorporation into larger photocatalytic systems designed for such transformations. By integrating this moiety into a catalyst's structure, it is possible to tune the redox potentials of the catalyst, thereby controlling its ability to oxidize or reduce a substrate and initiate the bond activation sequence. nih.gov While direct photocatalytic applications of this compound itself in C-H activation are not specified, its structural motifs are central to the design of catalysts that perform these challenging chemical transformations. frontiersin.orgrsc.org

Advanced Materials and Optical Properties

The rigid, linear structure and functional groups of this compound make it an ideal building block for creating a new generation of advanced materials with tailored electronic and optical properties.

Use in the Synthesis of Advanced Materials and Dyes

This compound serves as a versatile synthetic fragment for the construction of complex organic molecules and polymers. fishersci.com Its terminal alkyne group is readily functionalized through various coupling reactions, allowing it to be incorporated into larger conjugated systems. These systems are the basis for many advanced materials, including organic semiconductors and fluorescent dyes.

The synthesis of stilbene-based fluorescent dyes, for example, often involves building complex aromatic structures where the optical properties can be fine-tuned by adding different substituents. mdpi.com The inclusion of a benzonitrile group can influence the absorption and emission wavelengths of the resulting dye. Similarly, in the synthesis of azo disperse dyes, aromatic intermediates are crucial starting points for creating a wide range of colors for dyeing fabrics like polyester. sapub.org The rigid structure imparted by the ethynylbenzonitrile unit can lead to materials with high thermal stability and unique photophysical properties. fishersci.commdpi.com

Potential as a Component in Electronic, Magnetic, and Optical Materials

The field of optoelectronics relies on materials that can interact with both light and electricity. ossila.com The properties of this compound—a conjugated π-system, a rigid rod-like structure, and a strong dipole moment from the nitrile group—make it a promising component for such materials. When incorporated into polymers or liquid crystals, these features can lead to desirable properties for applications in devices like light-emitting diodes (LEDs) and solar cells. ossila.com

The ability to manipulate light is a key feature of optoelectronic materials. ossila.com The structure of this compound allows for the precise tuning of electronic energy levels in larger molecules, which in turn controls their absorption and emission of light. This tunability is critical for developing materials that can emit specific colors or absorb light in a particular region of the solar spectrum. ossila.com While its magnetic properties are not prominent, its integration into larger frameworks with other functional units could contribute to the development of multifunctional materials where electronic and optical properties are coupled.

Tunable Lasing Behavior in Related Compounds

The development of organic solid-state lasers is an active area of research, driven by the desire for low-cost, flexible, and wavelength-tunable light sources. The lasing properties of a material are intrinsically linked to its molecular structure and photophysical characteristics, particularly its ability to undergo stimulated emission.

Compounds structurally related to this compound, especially those featuring a donor-acceptor architecture, are excellent candidates for lasing materials. The intramolecular charge transfer (ICT) state in such molecules often exhibits a large Stokes shift and a high fluorescence quantum yield, which are beneficial for achieving population inversion and stimulated emission. By chemically modifying the donor or acceptor groups, or by changing the solvent environment, it is possible to tune the energy of the ICT state and, consequently, the wavelength of the emitted laser light. While studies may not focus on this compound itself, the principles derived from donor-acceptor benzonitriles demonstrate the potential for creating tunable lasing materials based on this core structure. nih.gov

Medicinal Chemistry and Pharmacological Research

Compound Design and Drug Development

The design of novel therapeutic agents often relies on lead compounds—molecules that exhibit a desired pharmacological activity and serve as a starting point for chemical modifications to improve potency, selectivity, and pharmacokinetic properties. The rigid, linear geometry conferred by the ethynyl (B1212043) group, combined with the hydrogen bonding capabilities of the nitrile, positions 4-Ethynylbenzonitrile as a key building block in the synthesis of potential drug candidates.

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit the target better. researchgate.netmdpi.com The this compound structure possesses features common to many biologically active molecules. The aromatic nitrile moiety is present in numerous approved drugs, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups. The terminal alkyne is a particularly versatile functional group, serving as a handle for various chemical transformations, most notably in carbon-carbon bond-forming reactions like the Sonogashira coupling. nih.gov This reaction is a powerful tool for linking the ethynylbenzonitrile core to other heterocyclic systems, a common strategy in drug discovery to create complex molecular architectures. nih.gov

The true potential of this compound in medicinal chemistry is realized through its conversion into more elaborate derivatives. By targeting the ethynyl and nitrile groups, chemists can synthesize libraries of compounds for screening against various biological targets. This process of derivatization is central to transforming a simple chemical scaffold into a molecule with specific and potent pharmacological effects.

3-[(2-Aminothiazol)-4-ethynyl]benzonitrile: The 2-aminothiazole (B372263) ring is a privileged structure in medicinal chemistry, found in a variety of compounds with demonstrated anticancer, antimicrobial, and anti-inflammatory activities. semanticscholar.orgnih.gov The synthesis of 2-aminothiazole derivatives is often achieved through the Hantzsch reaction, which involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide. rsc.org It is chemically feasible to derive the necessary α-haloketone precursor from this compound to construct the desired thiazole (B1198619) ring. Alternatively, a pre-formed halogenated 2-aminothiazole could be coupled with this compound via a palladium-catalyzed Sonogashira reaction to yield the target compound. This hybrid structure combines the features of both the benzonitrile (B105546) and the 2-aminothiazole moieties, making it a candidate for various therapeutic applications.

Quinazolinone Derivatives: The quinazolinone scaffold is another cornerstone of medicinal chemistry, renowned for its wide range of biological activities, including potent anticancer properties. semanticscholar.orgrsc.orgnih.gov Many clinically approved drugs, particularly kinase inhibitors, are based on the quinazolinone core. brieflands.com The incorporation of an ethynylbenzonitrile group onto a quinazolinone ring can be accomplished through Sonogashira coupling, reacting a halogenated quinazolinone with this compound. researchgate.net This modification can influence the compound's binding affinity to target proteins by extending the molecule into new regions of a binding pocket or by altering its electronic properties.

The derivatives of this compound are designed to interact with specific biological targets, such as enzymes or receptors, thereby modulating their function. The identification of these targets is a critical step in understanding the mechanism of action of a potential drug.

Quinazolinone-based compounds have been extensively studied as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. brieflands.com For example, derivatives of the quinazolinone scaffold have been designed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Poly (ADP-ribose) polymerase (PARP-1), both of which are important targets in cancer therapy. semanticscholar.orgrsc.org The addition of substituents, such as the this compound group, can enhance the inhibitory activity and selectivity of these compounds.

Similarly, molecules containing the ethynylbenzonitrile framework have been investigated as inhibitors of other enzyme classes. For instance, a derivative incorporating this moiety was synthesized and evaluated as a novel farnesyltransferase inhibitor, an enzyme implicated in cancer cell signaling. nih.govnih.gov

Interactive Data Table: Examples of Target Classes for Related Derivatives

| Derivative Class | Potential Target | Therapeutic Area |

| Quinazolinones | EGFR, PARP-1 | Oncology |

| Ethynylbenzonitriles | Farnesyltransferase | Oncology |

| 2-Aminothiazoles | Various Kinases, Microtubules | Oncology, Infectious Diseases |

Development of Derivatives with Specific Pharmacological Activities

Bioactive Properties and Potential Therapeutic Effects

The ultimate goal of designing and synthesizing derivatives of this compound is to discover novel compounds with beneficial therapeutic effects. This involves screening these compounds in various biological assays to identify and characterize their bioactive properties.

A significant focus of research involving scaffolds like quinazolinones and 2-aminothiazoles, which can be synthesized using this compound as a building block, is in the discovery of new anticancer agents. nih.govderpharmachemica.com

The quinazolinone core is a key feature of several EGFR tyrosine kinase inhibitors used in cancer treatment. brieflands.com Research has shown that novel quinazolinone derivatives can exhibit potent antiproliferative activity against various cancer cell lines. semanticscholar.org For example, certain newly synthesized quinazolinone derivatives have demonstrated significant growth inhibition in lung and breast cancer cell lines, inducing apoptosis (programmed cell death) and causing cell cycle arrest. semanticscholar.org The strategic placement of different substituents on the quinazolinone ring is crucial for achieving high potency and selectivity against cancer-related targets. The inclusion of a rigid, linear linker like that provided by the this compound moiety could be a strategy to probe specific interactions within the ATP-binding site of kinases.

Anti-inflammatory Properties

Inflammation is a complex biological response to harmful stimuli, and the development of novel anti-inflammatory agents is a significant area of pharmaceutical research nih.govmdpi.com. While numerous classes of organic compounds are investigated for such properties, detailed research findings specifically characterizing the anti-inflammatory effects of this compound or its direct derivatives are not prominent in the available scientific literature. The focus of research on this particular compound has primarily been in other areas of medicinal and materials chemistry.

Antimicrobial Activity

The search for new antimicrobial agents is critical in addressing the challenge of drug-resistant pathogens ijpsjournal.com. Research into benzonitrile derivatives has revealed potential antimicrobial activity. A study focused on the synthesis of new benzonitrile compounds found that certain derivatives exhibited notable antibacterial and antifungal effects nih.gov. Specifically, the compound (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile was shown to have significant activity against both Gram-positive and Gram-negative bacteria nih.gov. Furthermore, it displayed potent in vitro antifungal properties against Botrytis fabae nih.gov.

| Compound | Activity Type | Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Antifungal | Botrytis fabae | 6.25 µg/mL |

Radioligand Development for Imaging

The this compound core structure is integral to the development of advanced imaging agents, particularly for Positron Emission Tomography (PET), a noninvasive technique used to visualize and quantify physiological processes.

Synthesis of Radioligands for Positron Emission Tomography (PET) Imaging

Derivatives of this compound have been successfully synthesized as high-affinity radioligands for PET imaging. A key example is the development of fluorinated analogues that can be labeled with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), which has a suitable half-life (109.7 min) for clinical imaging acs.orgacs.org. One such compound, 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile, was labeled with ¹⁸F in a high radiochemical yield of 87% by treating its bromomethyl precursor with the [¹⁸F]fluoride ion acs.org. Another prominent radiotracer, 3-[¹⁸F]fluoro-5-(2-pyridinylethynyl)benzonitrile ([¹⁸F]FPEB), has been developed for routine clinical research, with automated synthesis methods established to ensure consistent production nih.gov. These syntheses demonstrate the utility of the ethynylbenzonitrile scaffold in creating stable, high-yield radiotracers for PET applications acs.orgnih.gov.

Targeting Metabotropic Glutamate (B1630785) Receptor Subtype 5 (mGlu5)

A primary application for these PET radioligands is the imaging of the metabotropic glutamate receptor subtype 5 (mGlu5), which is implicated in numerous neurological and psychiatric disorders nih.gov. The benzonitrile derivative 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile was found to have an exceptionally high affinity for mGlu5, with an IC₅₀ value of 36 pM acs.org. PET imaging studies in rhesus monkeys using this and related tracers, such as [¹⁸F]F-MTEB and [¹⁸F]FPEB, have shown rapid uptake into the brain and high accumulation in mGlu5-rich regions like the striata acs.orgnih.govnih.gov. This specific binding confirms that these this compound-based radioligands are effective tools for studying the distribution and function of mGlu5 receptors in the central nervous system acs.orgnih.gov.

| Radioligand | Target | Affinity (IC₅₀) | Key Finding |

|---|---|---|---|

| 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile | mGlu5 | 36 pM | Exceptionally high affinity and potency acs.org |

| [¹⁸F]FPEB (3-[¹⁸F]fluoro-5-(2-pyridinylethynyl)benzonitrile) | mGlu5 | Not specified | Promising PET agent with high specific binding in humans nih.gov |

| [¹⁸F]F-MTEB ([¹⁸F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile) | mGlu5 | Not specified | Showed substantial mGlu5-specific signals in monkey brain imaging nih.gov |

Fluorescent Labels and Biomedical Probes

The unique electronic and structural properties of this compound also make it a valuable component in the synthesis of fluorescent molecules for biomedical research.

Synthesis of 4,5-Bis(arylethynyl)-1,2,3-triazoles as Fluorescent Labels

Researchers have synthesized a class of fluorescent labels based on a 4,5-bis(arylethynyl)-1,2,3-triazole core, where the "arylethynyl" component can be derived from precursors like this compound. The synthesis involves a copper-catalyzed 1,3-dipolar cycloaddition followed by a Sonogashira cross-coupling reaction. This methodology allows for the creation of a large series of triazole-based chromophores. A key feature of these molecules is their significant fluorescence properties, with large Stokes shift values that can exceed 150 nm. The fluorescent characteristics of these triazoles can be fine-tuned by changing the substituents on the aryl rings of the arylethynyl groups. Their potential for biological application has been demonstrated by successfully labeling proteins and cells, and they exhibit low cytotoxicity, making them promising fluorescent tags for tracking biomolecules.

Theoretical and Computational Studies

Molecular Modeling and Design

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For 4-Ethynylbenzonitrile, these models are instrumental in predicting its reactivity and guiding the design of advanced materials.

The reactivity of an organic molecule is fundamentally governed by its electronic structure. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict how and where a molecule like this compound will react. mdpi.comresearchgate.net DFT-based reactivity descriptors quantify the susceptibility of different parts of the molecule to electrophilic or nucleophilic attack. nih.gov

Key computational approaches include:

Frontier Molecular Orbital (FMO) Theory : This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate the molecule's ability to donate or accept electrons. A smaller HOMO-LUMO gap generally implies higher reactivity. edu.krd For this compound, the HOMO is expected to have significant contributions from the phenyl ring and ethynyl (B1212043) group, while the LUMO would be influenced by the electron-withdrawing nitrile group.

Fukui Functions : These functions provide more detailed, atom-specific reactivity information. By calculating the change in electron density as an electron is added or removed, one can predict the most likely sites for nucleophilic (f+) and electrophilic (f-) attack. nih.gov For this compound, the terminal acetylenic carbon and the nitrile carbon would be key sites of interest.

Molecular Electrostatic Potential (MEP) : An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This provides a guide for intermolecular interactions, predicting how this compound might orient itself when approaching another reactant.

These computational tools allow for the in silico screening of potential reactions, saving significant time and resources in experimental design. mit.edunih.govscielo.brnih.gov

| Reactivity Descriptor | Predicted Property for this compound | Significance |

| HOMO Energy | Region of high electron density, ability to donate electrons. researchgate.net | Indicates sites susceptible to electrophilic attack. |

| LUMO Energy | Region of low electron density, ability to accept electrons. researchgate.net | Indicates sites susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. schrodinger.com | Correlates with chemical reactivity and the energy of the lowest electronic excitation. |

| Fukui Function (f+) | Identifies atoms most susceptible to nucleophilic attack. nih.gov | Predicts reactivity at specific atomic sites. |

| Fukui Function (f-) | Identifies atoms most susceptible to electrophilic attack. nih.gov | Predicts reactivity at specific atomic sites. |

The rational design of chemical sensors involves creating molecules or materials that exhibit a measurable response upon interacting with a specific analyte. mdpi.com this compound possesses structural and electronic features that make it an attractive building block for such materials. Its rigid linear shape makes it an excellent component for constructing well-defined cavities or surfaces.

Computational modeling can guide the design of sensors incorporating this molecule in several ways:

Binding Site Design : The nitrile group (-C≡N) can act as a hydrogen bond acceptor or a coordination site for metal ions. mdpi.com DFT calculations can be used to model the binding energy and geometry of this compound with various target analytes, helping to optimize the selectivity of a potential sensor. mdpi.com

Signal Transduction : The molecule's conjugated π-system can facilitate intramolecular charge transfer (ICT), a process often exploited in fluorescent and colorimetric sensors. nih.govnih.gov When an analyte binds to the nitrile group, it can perturb the electronic structure, leading to a detectable change in the molecule's absorption or emission spectrum. Time-dependent DFT (TD-DFT) can predict these spectral shifts, aiding the design of sensors with a clear optical output. nih.gov

The combination of a rigid linker (ethynylphenyl group) and a functional binding site (nitrile group) allows this compound to be a key component in the computational design of selective chemosensors for various ions and small molecules. researchgate.net

Covalent Organic Frameworks (COFs) are crystalline porous polymers with highly ordered structures. tcichemicals.com The properties of a COF, such as its pore size, surface area, and stability, are determined by the geometry of its building blocks, or linkers. This compound, with its rigid structure and two reactive ends (ethynyl and nitrile groups, though the nitrile is less commonly used for linkage), is a candidate for a linear linker in COF synthesis.

Computational methods are essential for the design and optimization of COF structures before their synthesis:

Topological Design : Modeling software can be used to explore different ways that linkers like this compound can be connected to create various 2D or 3D network topologies.

Structure Optimization : Once a topology is chosen, energy minimization calculations (often using DFT or molecular mechanics) are performed to predict the most stable, low-energy crystal structure. These calculations can determine key structural parameters like lattice constants, pore dimensions, and layer stacking arrangements. arxiv.org

Property Prediction : Computational models can predict the properties of the hypothetical COF, including its porosity, guest adsorption capabilities, and electronic band structure. arxiv.orgoaepublish.com This allows for the pre-screening of structures to identify candidates with optimal performance for specific applications like gas storage or catalysis. The planarity and rigidity of the linker are crucial for achieving high crystallinity, a factor that can be assessed computationally. rsc.org

Electronic Structure and Reactivity Analyses